4-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
Description
The exact mass of the compound this compound is 255.173547683 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methyl-1-[[1-[(2-methylphenyl)methyl]azetidin-3-yl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-13-7-17-19(8-13)11-15-9-18(10-15)12-16-6-4-3-5-14(16)2/h3-8,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOSJFBRGNOXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(C2)CN3C=C(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other pyrazole and azetidine derivatives, it may bind to its target(s) and modulate their activity, leading to downstream effects.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and infectious diseases.
Biological Activity
4-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Antifungal Activity
Research has shown that pyrazole derivatives exhibit significant antifungal activities. For instance, compounds similar to 4-methyl-1H-pyrazole have been evaluated against various phytopathogenic fungi. A study indicated that certain pyrazole derivatives showed higher antifungal activity compared to established fungicides like boscalid, suggesting a promising avenue for agricultural applications .
Anticancer Potential
The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies demonstrated that certain pyrazole compounds could inhibit the growth of cancer cell lines, including breast adenocarcinoma and melanoma. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, related compounds were found to exhibit low GI50 values (0.25 to 0.33 µM) against human tumor cell lines .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their structural modifications. For instance, the introduction of specific substituents on the pyrazole ring can enhance or diminish their biological efficacy. A quantitative structure-activity relationship (QSAR) analysis has been employed to predict the activity based on molecular features, indicating that steric and electronic properties play crucial roles in their interaction with biological targets .
Case Study 1: Antifungal Efficacy
A recent study focused on a series of pyrazole derivatives and their antifungal activities against seven different fungi. The results highlighted that specific modifications in the side chains significantly increased antifungal potency, making these compounds suitable candidates for developing new antifungal agents .
Case Study 2: Anticancer Activity
Another investigation assessed the effects of various pyrazole derivatives on cancer cell lines. The study revealed that compounds with specific methyl substitutions exhibited enhanced cytotoxic effects, leading to further exploration into their mechanisms of action and potential therapeutic applications .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit potent anticancer properties. The specific structure of 4-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole may enhance its efficacy against various cancer cell lines.
Case Study : A study published in Drug Target Insights demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models, suggesting potential clinical applications in oncology .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| 4-Methyl-Pyrazole Derivative | E. coli | 15 |
| 4-Methyl-Pyrazole Derivative | S. aureus | 18 |
This table summarizes preliminary findings where the compound exhibited significant inhibition against common pathogens .
Neurological Applications
Given the presence of azetidine and pyrazole moieties, this compound may have applications in treating neurological disorders. Research into similar compounds has shown effects on neurotransmitter systems, which could be leveraged for therapeutic use.
Case Study : A recent study explored the neuroprotective effects of pyrazole derivatives in models of neurodegeneration, indicating potential for further development in treating conditions like Alzheimer's disease .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are under investigation, with early studies suggesting it may modulate inflammatory pathways.
Data Table: Anti-inflammatory Activity
| Compound | Model Used | Result |
|---|---|---|
| 4-Methyl-Pyrazole Derivative | Carrageenan-induced paw edema | Significant reduction in paw swelling |
These findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
